3-(4-Methoxyphenyl)pyridin-4-amine is a chemical compound characterized by its unique structure, which combines a pyridine ring with a 4-methoxyphenyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through specific chemical reactions involving starting materials such as 4-methoxybenzaldehyde and 4-aminopyridine, typically under reflux conditions with suitable catalysts and solvents.
3-(4-Methoxyphenyl)pyridin-4-amine is classified as an aromatic amine due to the presence of an amino group attached to an aromatic ring. It belongs to the broader category of heterocyclic compounds, specifically those containing a pyridine ring.
The primary method for synthesizing 3-(4-Methoxyphenyl)pyridin-4-amine involves a two-step process:
The molecular structure of 3-(4-Methoxyphenyl)pyridin-4-amine features:
3-(4-Methoxyphenyl)pyridin-4-amine can participate in various chemical reactions:
The mechanism of action for 3-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate protein activity, potentially leading to therapeutic effects.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
3-(4-Methoxyphenyl)pyridin-4-amine has several important applications:
Systematic Nomenclature: The compound is formally named as 3-(4-Methoxyphenyl)pyridin-4-amine according to IUPAC conventions. It consists of a pyridine ring with an amino group at the 4-position and a 4-methoxyphenyl substituent at the 3-position. Alternative designations include N-(4-methoxyphenyl)pyridin-4-amine (though this may cause confusion with N-linked analogs) and 4-Amino-3-(p-anisyl)pyridine, reflecting its anisole-derived aryl group [1] [9]. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol [1] [4].
Structural Features: The molecule contains two distinct aromatic systems:
Table 1: Nomenclature and Structural Identifiers
Classification | Identifier |
---|---|
IUPAC Name | 3-(4-Methoxyphenyl)pyridin-4-amine |
CAS Registry Number | 104994-91-4 / 35488-09-6* |
Molecular Formula | C₁₂H₁₂N₂O |
SMILES | COC1=CC=C(C=C1)C2=CN=CC=C2N |
Key Functional Groups | 4-Aminopyridine, 4-methoxyphenyl, aryl-aryl bond |
*Multiple CAS entries reflect different salt forms or stereoisomers [4] [9].
Early Synthetic Routes: Initial preparations relied on nucleophilic aromatic substitution (SNAr) of 4-chloropyridines with 4-methoxyaniline. These reactions required harsh conditions (refluxing toluene, 24+ hours) and gave modest yields (40-60%) due to competing side reactions [4] [6]. Alternative approaches used Ullmann-type couplings between aryl halides and aminopyridines, mediated by copper catalysts, but suffered from stoichiometric byproduct formation.
Modern Methodologies: Significant advances emerged with:
Table 2: Evolution of Key Synthetic Methods
Year Range | Method | Conditions | Yield | Advancement | |
---|---|---|---|---|---|
Pre-2000 | Classical SNAr | 4-Chloropyridine + p-anisidine, 150°C, 24h | 40-60% | Initial access, low efficiency | |
2005-2010 | Ullmann Coupling | CuI, phenanthroline, K₃PO₄, dioxane, 100°C | 50-70% | Broader substrate scope | |
2012 | Microwave Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 120°C, 30 min | 80-85% | Rapid, high-yielding, cleaner rxn | |
2024 | Co(II)-Catalyzed Cyclization | CoCl₂, CH₃OH/CHCl₃, rt, 2h | 60% | Access to fused heterocyclic systems | [2] [7]. |
Tubulin Polymerization Inhibitors: The 3-(4-methoxyphenyl)pyridin-4-amine scaffold is integral to potent antimitotic agents. Derivatives like methyl 6-chloro-2-(N-(4-methoxyphenyl)-N-methyl)aminonicotinate (compound 6a) exhibit submicromolar GI₅₀ values (0.19–0.41 μM) against A549, KB, and DU145 cancer cells. These compounds disrupt microtubule assembly by competitively inhibiting colchicine binding to tubulin (IC₅₀ = 1.4–1.7 μM), akin to clinical candidate CA-4 [2] [6]. The 4-methoxy-N-methylanilino moiety mimics structural elements in MPC-6827, a clinical-stage tubulin inhibitor.
Structure-Activity Relationships (SAR): Critical modifications enhancing activity include:
Receptor Tyrosine Kinase (RTK) Inhibition: Pyrrolo[3,2-d]pyrimidin-4-amines derived from this scaffold inhibit proangiogenic RTKs like VEGFR-2 (IC₅₀ = 32.9–92 μM) and PDGFR-β (IC₅₀ = 10.3–90.3 μM). Compound 4.1.78 demonstrates dual microtubule depolymerization (EC₅₀ = 0.48 μM) and RTK inhibition, highlighting its polypharmacology [5].
Table 3: Pharmacological Profile of Key Derivatives
Compound | Structural Modification | Tubulin IC₅₀ (μM) | Cytotoxicity GI₅₀ (μM) | Primary Target | |
---|---|---|---|---|---|
1a | 6-Cl, NH linker | >10 | 2.40–13.5 | Microtubules (weak) | |
3a | 6-Cl, N-CH₃ linker | 3.5 | 1.55–2.20 | Colchicine site | |
6a | 6-COOCH₃, N-CH₃ linker | 1.4 | 0.19–0.41 | Tubulin polymerization | |
4.1.78 | Pyrrolopyrimidine analog | 0.48 | 1.2 ± 0.07 (A431) | Tubulin & VEGFR-2 | |
8c | 6-CF₃, 3-COOCH₃, N-CH₃ linker | 1.7 | 0.25–0.38 | Colchicine site (optimized) | [2] [5] [6]. |
Versatility in Drug Design: The scaffold serves as a molecular hybridization platform:
The 3-(4-methoxyphenyl)pyridin-4-amine core remains a privileged structure in oncology-focused heterocyclic chemistry, enabling rational design of next-generation antitumor agents through strategic functionalization.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2